2-Amino-3,6-dimethoxybenzamide

Übersicht

Beschreibung

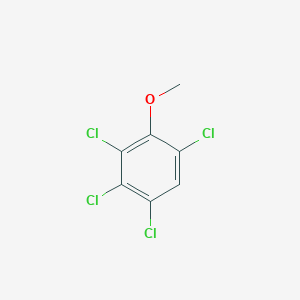

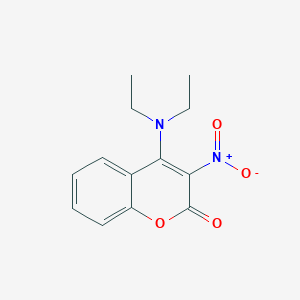

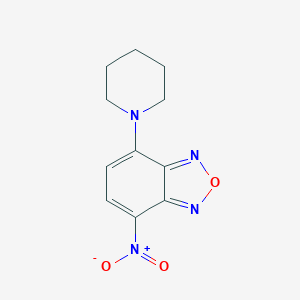

2-Amino-3,6-dimethoxybenzamide is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.2 g/mol.

Synthesis Analysis

The synthesis of 2-Amino-3,6-dimethoxybenzamide and other benzamides can be achieved starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The InChI code for 2-Amino-3,6-dimethoxybenzamide is 1S/C9H12N2O3/c1-13-5-3-6 (10)8 (9 (11)12)7 (4-5)14-2/h3-4H,10H2,1-2H3, (H2,11,12) .Chemical Reactions Analysis

Ammonia, 1° amines, and 2° amines react rapidly with acid chlorides or acid anhydrides to form 1°, 2°, and 3° amides respectively . This could potentially be a reaction pathway for 2-Amino-3,6-dimethoxybenzamide.Physical And Chemical Properties Analysis

2-Amino-3,6-dimethoxybenzamide has a boiling point of 331.6±42.0°C at 760 mmHg . It should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Histone Deacetylase (HDAC) Inhibition in Neurodegenerative Diseases : Members of the 2-aminobenzamide class of HDAC inhibitors, like 2-Amino-3,6-dimethoxybenzamide, show promise as therapeutics for neurodegenerative diseases such as Friedreich’s ataxia (FRDA) and Huntington’s disease (HD). These compounds target HDACs, impacting not only transcriptional regulation but also posttranscriptional processing of mRNA (Shan et al., 2014).

Cancer Imaging and Therapy : Compounds related to 2-Amino-3,6-dimethoxybenzamide have been synthesized and evaluated for their affinity and selectivity for the sigma2-receptor, which is upregulated in proliferating tumor cells. These compounds, like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, have shown potential in identifying breast tumors in vivo and could be used as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

Synthesis of Quinazolin-4(3H)-ones : 2-Aminobenzamides have been used to synthesize quinazolin-4(3H)-ones, a class of compounds with various pharmacological activities. This synthesis involves reacting 2-aminobenzamides with orthoesters in the presence of acetic acid (Gavin et al., 2018).

Role in DNA Repair : 3-Aminobenzamides, a related compound, has been studied extensively for its role in DNA repair. It acts as an inhibitor of poly(ADP-ribose) synthetase, affecting DNA precursor metabolism and influencing various cellular processes, including the ligation step of excision repair (Milam et al., 1986; Cleaver et al., 1985).

Neuroleptic Agents Synthesis : 2-Aminobenzamides have been used to synthesize dopamine D(3) receptor antagonists with potential antipsychotic properties. This research helps to understand the structure-activity relationships essential for achieving selective antagonists (Haadsma-Svensson et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-3,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSCLHJMABMGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358477 | |

| Record name | Benzamide, 2-amino-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3,6-dimethoxybenzamide | |

CAS RN |

98991-68-5 | |

| Record name | Benzamide, 2-amino-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.